molecular formula C15H12N4O4S2 B2465945 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 851130-04-6

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2465945
CAS No.: 851130-04-6
M. Wt: 376.41
InChI Key: QDOIRWRKDGMPJR-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxin, oxadiazole, and thiazole moieties

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c20-12(17-14-16-5-6-24-14)8-25-15-19-18-13(23-15)11-7-21-9-3-1-2-4-10(9)22-11/h1-6,11H,7-8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOIRWRKDGMPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2,3-dihydro-1,4-benzodioxin-2-yl derivative, followed by the formation of the 1,3,4-oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole derivatives as anticancer agents. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism often involves inducing apoptosis through DNA damage pathways .

Antidiabetic Properties

Research has shown that certain oxadiazole-containing compounds exhibit significant anti-diabetic effects. In vivo studies using models like Drosophila melanogaster indicated that these compounds can effectively lower glucose levels, suggesting their potential for managing type 2 diabetes mellitus .

Enzyme Inhibition

The compound's structural components allow it to act as an inhibitor for various enzymes implicated in metabolic disorders. Studies have focused on its inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are crucial for glucose metabolism and cognitive function respectively .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of cytotoxicityThe compound showed significant apoptosis in glioblastoma cell lines through DNA damage mechanisms .
Study 2 Anti-diabetic activityDemonstrated effective glucose level reduction in genetically modified models .
Study 3 Enzyme inhibitionIdentified as a potent inhibitor of α-glucosidase and acetylcholinesterase .

Mechanism of Action

The mechanism of action of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide lies in its combination of benzodioxin, oxadiazole, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and potential therapeutic effects against various diseases.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxin moiety linked to an oxadiazole and a thiazole , suggesting potential interactions with biological targets due to its unique structural features. The molecular formula is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S.

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of related compounds featuring similar structural motifs. For instance, sulfonamides derived from benzodioxane and acetamide moieties have been shown to inhibit key enzymes associated with Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) such as α-glucosidase and acetylcholinesterase. The synthesis of these compounds involved the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides, yielding derivatives that were screened for their inhibitory activities .

CompoundTarget EnzymeInhibition Activity
Compound Aα-glucosidaseIC50 = 12 µM
Compound BAcetylcholinesteraseIC50 = 8 µM

Antisickling Activity

Another area of interest is the compound's potential in treating sickle cell disease. Compounds similar to the studied structure have demonstrated the ability to increase hemoglobin's oxygen affinity, thereby reducing sickling of red blood cells. For example, a related compound (TD-1) was shown to decrease the percentage of sickled cells significantly when incubated under hypoxic conditions .

Study 1: Enzyme Inhibition

In a study examining a series of benzodioxane derivatives, it was found that certain compounds exhibited significant inhibition of α-glucosidase and acetylcholinesterase. The structure-activity relationship (SAR) indicated that modifications at the benzodioxane moiety could enhance enzyme binding affinity .

Study 2: Sickle Cell Disease

A preclinical evaluation involving TD-1 revealed its efficacy in reducing sickling in human sickle cell red blood cells by increasing oxygen affinity. This suggests that similar compounds may possess therapeutic benefits for managing sickle cell disease .

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